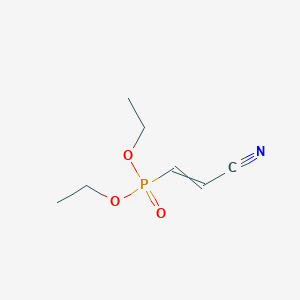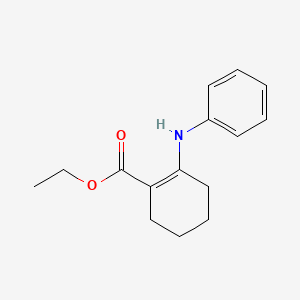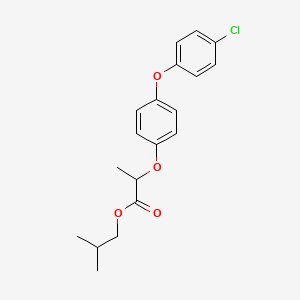
Clofop-isobutyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Clofop-isobutyl involves the esterification of 2-(4-(4-chlorophenoxy)phenoxy)propanoic acid with isobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods for this compound are not well-documented due to its obsolescence. the general approach would involve large-scale esterification reactions followed by purification steps such as distillation and recrystallization to obtain the pure compound.
化学反应分析
Clofop-isobutyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-(4-(4-chlorophenoxy)phenoxy)propanoic acid and isobutanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Clofop-isobutyl has limited scientific research applications due to its status as an obsolete herbicide. it has been studied for its effects on fatty acid biosynthesis in plants. The compound inhibits the biosynthesis of fatty acids, which is a crucial process for the growth and development of plants . This property made it effective as a herbicide for controlling grass weeds in crops.
In addition to its agricultural applications, this compound has been investigated for its potential hypolipidemic effects in animals, where it was found to reduce serum cholesterol and triglyceride levels .
作用机制
Clofop-isobutyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid biosynthesis in plants. By inhibiting this enzyme, the compound disrupts the production of fatty acids, leading to the death of the target plants . The molecular target of this compound is the ACC enzyme, and the pathway involved is the fatty acid biosynthesis pathway.
相似化合物的比较
Clofop-isobutyl belongs to the aryloxyphenoxypropionate herbicide group, which includes other compounds such as:
- Quizalofop-ethyl
- Fenoxaprop-ethyl
- Fluazifop-butyl
These compounds share a similar mode of action, targeting the ACC enzyme in plants. this compound is unique in its specific chemical structure and its historical use as a post-emergence herbicide. Unlike some of its counterparts, this compound is no longer widely used due to regulatory restrictions and the development of more effective herbicides .
属性
CAS 编号 |
51337-71-4 |
|---|---|
分子式 |
C19H21ClO4 |
分子量 |
348.8 g/mol |
IUPAC 名称 |
2-methylpropyl 2-[4-(4-chlorophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C19H21ClO4/c1-13(2)12-22-19(21)14(3)23-16-8-10-18(11-9-16)24-17-6-4-15(20)5-7-17/h4-11,13-14H,12H2,1-3H3 |
InChI 键 |
XNBRPBFBBCFVEH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


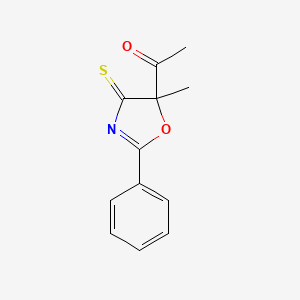
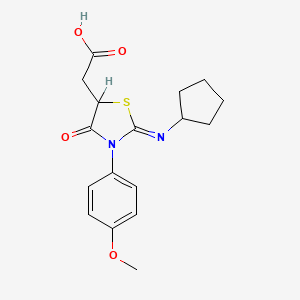

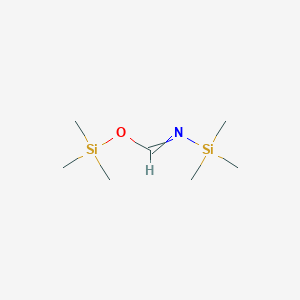

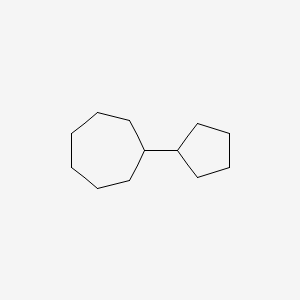

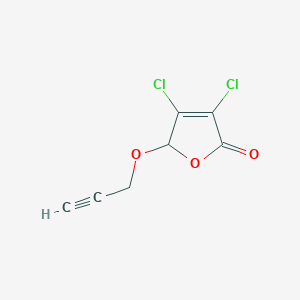
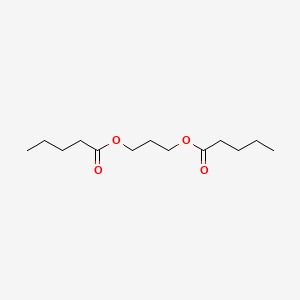
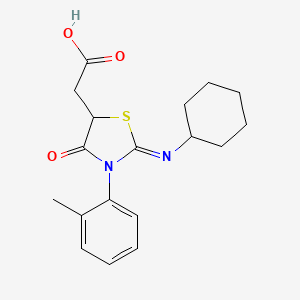
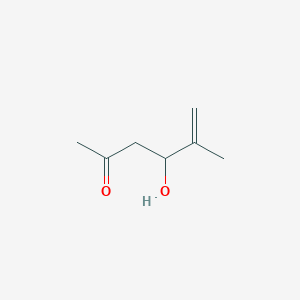
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
